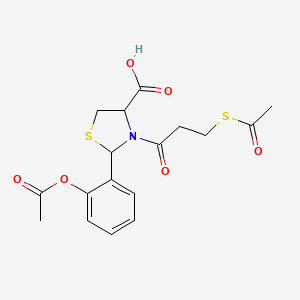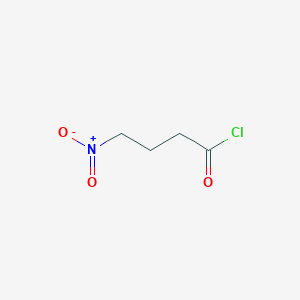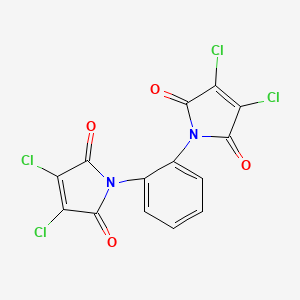
1H-Pyrrole-2,5-dione, 1,1'-(phenylene)bis[3,4-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are compounds containing two maleimide groups connected by a phenylene bridge. This compound is characterized by the presence of chlorine atoms at the 3 and 4 positions of the pyrrole ring, which significantly influences its reactivity and applications.
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] typically involves the reaction of maleic anhydride with an appropriate diamine, followed by chlorination. The reaction conditions often include:
Solvent: Commonly used solvents include toluene or xylene.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 100°C to 150°C.
Industrial production methods may involve continuous flow processes to enhance yield and purity.
化学反应分析
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Polymerization: The compound can undergo polymerization reactions to form high-performance polymers used in advanced materials.
Major products formed from these reactions include various substituted derivatives and polymers with enhanced properties.
科学研究应用
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and adhesives.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] involves its interaction with molecular targets through its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules. The pathways involved include:
Covalent Bond Formation: The maleimide groups react with nucleophiles to form stable covalent bonds.
Protein Modification: The compound can modify proteins by reacting with amino acid residues, affecting their function and activity.
Signal Transduction: The modification of proteins can influence cellular signaling pathways, leading to various biological effects.
相似化合物的比较
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound lacks the chlorine atoms, resulting in different reactivity and applications.
N,N’-(1,3-Phenylene)dimaleimide: Similar structure but without the chlorine atoms, leading to variations in chemical behavior and uses.
4,4’-Methylenebis(phenylmaleimide): Another bismaleimide with different substituents, affecting its properties and applications.
属性
CAS 编号 |
78244-15-2 |
|---|---|
分子式 |
C14H4Cl4N2O4 |
分子量 |
406.0 g/mol |
IUPAC 名称 |
3,4-dichloro-1-[2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-7-8(16)12(22)19(11(7)21)5-3-1-2-4-6(5)20-13(23)9(17)10(18)14(20)24/h1-4H |
InChI 键 |
FQTIEEJTSLQLFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)N3C(=O)C(=C(C3=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
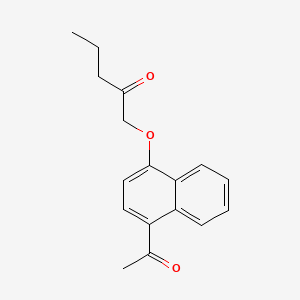
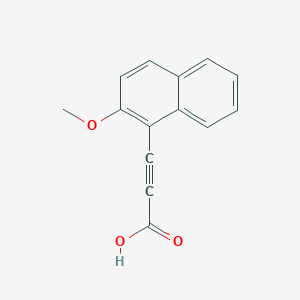

![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

